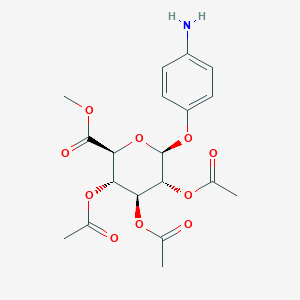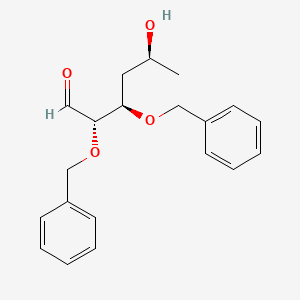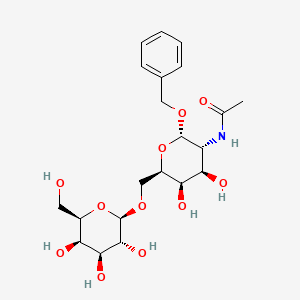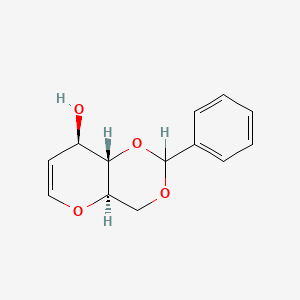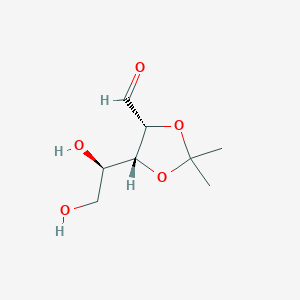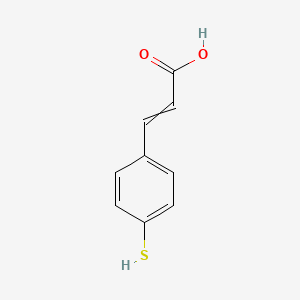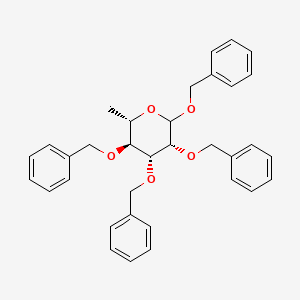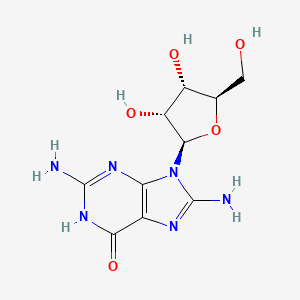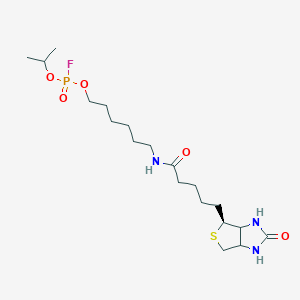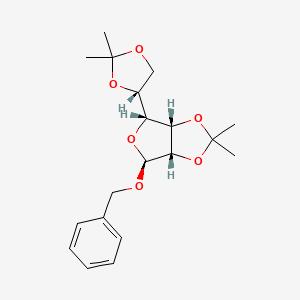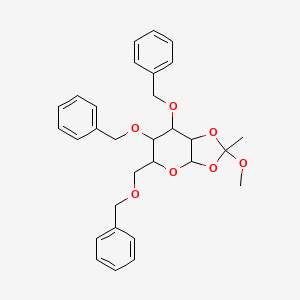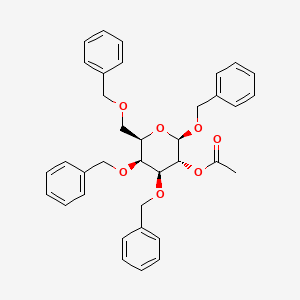
3-Chloro-3-deoxy-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-deoxy-D-glucopyranose (C3DG) is a rare sugar molecule that has been of great interest to the scientific community due to its unique properties and potential applications. C3DG is a monosaccharide, meaning it is a single sugar molecule that can be used to synthesize other molecules. It is also a chiral molecule, meaning it has two different configurations. This is important because it can be used to synthesize molecules with different configurations, which can be used in a variety of applications. C3DG has a wide range of applications in the fields of chemistry, biochemistry, and medicine.
Applications De Recherche Scientifique
Antitumor Activity
- Scientific Field: Cancer Chemotherapy and Pharmacology
- Summary of the Application: A derivative of nitrosourea, 3-[3-(2-chloroethyl)-3-nitrosoureido]-3-deoxy-d-allose (CNUA), which includes 3-Chloro-3-deoxy-D-glucopyranose, has been studied for its antitumor activity against murine tumors .
- Methods of Application: The effect of CNUA was examined on the peripheral white blood cell count (WBC) in normal CDF 1 mice . The lowest WBC count occurred 3 days after administration at the therapeutic dose level and the decreased value returned to the normal level 7–14 days following administration of CNUA .
- Results or Outcomes: CNUA showed significant antitumor activity against L1210 leukemia, Lewis lung carcinoma, B-16 melanoma, and autochthonous lung tumor induced by 1-ethyl-1-nitrosourea . The bone marrow toxicity was moderate and did not last long .
Fabrication of Nanoparticles
- Scientific Field: Bioprocess Engineering
- Summary of the Application: 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles were fabricated for efficient and prospective in vivo metabolic processing .
- Methods of Application: Two methods were investigated for fabricating Ac42AzGlc-loaded PLGA nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method . A less-known method for collecting synthesized nanoparticles without a high-speed centrifuge, based on molecular weight (MW)-dependent centrifugal filters, was also improvised .
- Results or Outcomes: The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
Monosaccharide Conformational Analysis
- Scientific Field: Organic Chemistry
- Summary of the Application: The conformational analysis of monosaccharides is a significant aspect of carbohydrate chemistry . Monosaccharides exist chiefly in the six-membered pyranose form and in the five-membered furanose form, both of which adopt puckered shapes to minimize eclipsing interactions .
- Methods of Application: The conformations of these sugars are described in terms of the shapes of the symmetrical conformations adopted by the analogous hydrocarbons, cyclohexane and cyclopentane . The conformational potential energy surface minima are called conformers .
- Results or Outcomes: The shapes or conformations of carbohydrates strongly influence both their reactivity and their physical properties . Several reviews of various aspects of the conformational analysis of carbohydrates have been published .
Anomeric Effect Study
- Scientific Field: Physical Organic Chemistry
- Summary of the Application: The study of the anomeric effect, a stereoelectronic effect observed in many sugars and carbohydrate derivatives, is another application of 3-Chloro-3-deoxy-D-glucopyranose .
- Methods of Application: The anomeric effect is studied by comparing the properties of different sugars and their derivatives . For example, norjirimycin, 5-amino-5-deoxy-d-glucopyranose-glucopyranose, which exists entirely in the piperidine ring form, was used to study the anomeric effect .
- Results or Outcomes: The calculations indicate that n → σ* interactions are of minor importance in explaining the anomeric effect .
Propriétés
Numéro CAS |
22933-89-7 |
|---|---|
Nom du produit |
3-Chloro-3-deoxy-D-glucopyranose |
Formule moléculaire |
C₆H₁₁ClO₅ |
Poids moléculaire |
198.6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



